Cas no 86770-69-6 (Azido-PEG6-alcohol)

アジド-PEG6-アルコール(Azido-PEG6-alcohol)は、分子内にアジド基(-N3)とヒドロキシル基(-OH)を有するPEG(ポリエチレングリコール)系のリンカー化合物です。6つのエチレングリコールユニットからなる親水性スペーサーを備えており、生体適合性と水溶性に優れています。アジド基はクリックケミストリー(例:CuAAC反応)における効率的な官能基として利用可能で、生体分子の修飾や複合体形成に適しています。PEG鎖の柔軟性により、立体障害を低減しつつ標的分子間の距離を調整できる点が特徴です。有機溶媒や水性バッファーへの溶解性が高く、創薬研究やバイオコンジュゲート分野での応用が期待されます。
Azido-PEG6-alcohol structure
Azido-PEG6-alcohol structure
商品名:Azido-PEG6-alcohol
CAS番号:86770-69-6
MF:C12H25N3O6
メガワット:307.343403577805
MDL:MFCD22056309
CID:2085369
PubChem ID:57570866

Azido-PEG6-alcohol 化学的及び物理的性質

名前と識別子

    • 1-Azidohexaethylene Glycol
    • Azido-PEG6-alcohol,N3-PEG6-OH
    • Azido-PEG6-alcohol
    • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol (ACI)
    • 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
    • 3,6,9,12,15-Pentaoxa-17-azidoheptadecan-1-ol
    • 3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-azido-
    • 2[-2-(2-{2-[2-(2-hydroxyethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethyl azide
    • CS-0108905
    • N3-PEG6-OH
    • 86770-69-6
    • Azido-PEG6
    • 2-[2-(2-{2-[2-(2-Azido-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol
    • 17-azido-1-hydroxy-3,6,9,12,15-pentaoxaheptadecane
    • DTXSID901256405
    • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol; 2-[2-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol; 3,6,9,12,15-Pentaoxa-17-azidoheptadecan-1-ol
    • DPRULTZUGLDCPZ-UHFFFAOYSA-N
    • azido-PEG6-OH
    • C70120
    • MFCD22056309
    • SCHEMBL13554631
    • BP-20602
    • LCZC3524
    • AKOS040741267
    • 17-azido-3,6,9,12,15-pentaoxaheptadecan-1-ol
    • 1-azido-2,5,8,11,14-pentaoxahexadecan-16-ol
    • HY-130537
    • DA-50900
    • 17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol, 20 wt% in toluene
    • 17-Azido-3,6,9,12,15-pentaoxa-1-heptadecanol
    • MDL: MFCD22056309
    • インチ: 1S/C12H25N3O6/c13-15-14-1-3-17-5-7-19-9-11-21-12-10-20-8-6-18-4-2-16/h16H,1-12H2
    • InChIKey: DPRULTZUGLDCPZ-UHFFFAOYSA-N
    • ほほえんだ: [N-]=[N+]=NCCOCCOCCOCCOCCOCCO

計算された属性

  • せいみつぶんしりょう: 307.17433553 g/mol
  • どういたいしつりょう: 307.17433553 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 21
  • 回転可能化学結合数: 17
  • 複雑さ: 251
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 80.7Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • ぶんしりょう: 307.34

Azido-PEG6-alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0108905-250mg
Azido-PEG6-alcohol
86770-69-6 ≥97.0%
250mg
$190.0 2022-04-26
eNovation Chemicals LLC
Y1264105-500mg
3,6,9,12,15-Pentaoxaheptadecan-1-ol, 17-azido-
86770-69-6 98%
500mg
$245 2023-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179545-10g
Azido-PEG6-alcohol
86770-69-6 98%
10g
¥8740.00 2024-04-27
XI AN KANG FU NUO Biotechnology Co., Ltd.
BPA-24-500mg
azido-PEG6-OH
86770-69-6 >98.00%
500mg
¥800.0 2023-09-19
Apollo Scientific
BIPG1119-50mg
Azido-PEG6-Alcohol
86770-69-6
50mg
£55.00 2025-02-19
Apollo Scientific
BIPG1119-250mg
Azido-PEG6-Alcohol
86770-69-6
250mg
£234.00 2025-02-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-20602-500mg
Azido-PEG6-alcohol
86770-69-6 98%
500mg
3990.0CNY 2021-07-13
ChemScence
CS-0108905-100mg
Azido-PEG6-alcohol
86770-69-6 ≥97.0%
100mg
$114.0 2022-04-26
abcr
AB525694-5 g
17-Azido-3,6,9,12,15-pentaoxaheptadecan-1-ol; .
86770-69-6
5g
€702.50 2023-07-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1179545-100mg
Azido-PEG6-alcohol
86770-69-6 98%
100mg
¥673.00 2024-04-27

Azido-PEG6-alcohol 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: Tosyl chloride ,  Pyridine Solvents: Tetrahydrofuran ;  2.5 h, rt
1.2 Reagents: Sodium azide Solvents: Ethanol ;  overnight, rt → reflux
リファレンス
Unmasking Photolithography: A Versatile Way to Site-Selectively Pattern Gold Substrates
Hynes, Matthew J.; et al, Angewandte Chemie, 2012, 51(9), 2151-2154

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 110 °C
リファレンス
Identifying novel targets in renal cell carcinoma: Design and synthesis of affinity chromatography reagents
Bonnet, Muriel; et al, Bioorganic & Medicinal Chemistry, 2014, 22(2), 711-720

合成方法 3

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C
1.2 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

合成方法 4

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide
リファレンス
Structural and Functional Glycosphingolipidomics by Glycoblotting with an Aminooxy-Functionalized Gold Nanoparticle
Nagahori, Noriko; et al, Biochemistry, 2009, 48(3), 583-594

合成方法 5

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  rt; 3 h, rt; pH 7
リファレンス
Towards a Universal Method for the Stable and Clean Functionalization of Inert Perfluoropolymer Nanoparticles: exploiting Photopolymerizable Amphiphilic Diacetylenes
Morasso, Carlo; et al, Advanced Functional Materials, 2010, 20(22), 3932-3940

合成方法 6

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Efficient and selective removal of chloroacetyl group promoted with tetra-n-butylammonium fluoride (TBAF)
Gu, Guofeng; et al, Carbohydrate Research, 2011, 346(17), 2801-2804

合成方法 7

はんのうじょうけん
1.1 Solvents: Acetic acid ,  Water ;  1 h, 80 °C
リファレンス
Direct Screening of Glycan Patterns from Human Sera: A Selective Glycoprotein Microarray Strategy
Tu, Hsiu-Chung; et al, ACS Applied Bio Materials, 2019, 2(3), 1286-1297

合成方法 8

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  overnight, 80 °C; 80 °C → rt
1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  pH 3, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
リファレンス
Synthesis of Branched Monodisperse Oligoethylene Glycols and 19F MRI-Traceable Biomaterials through Reductive Dimerization of Azides
Zhang, Jing; et al, Journal of Organic Chemistry, 2020, 85(10), 6778-6787

合成方法 9

はんのうじょうけん
1.1 Catalysts: Hydrochloric acid Solvents: Water ;  rt; 16 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  26 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, rt
リファレンス
A synthetic 2,3-diarylindole induces microtubule destabilization and G2/M cell cycle arrest in lung cancer cells
Thanaussavadate, Bongkotrat; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

合成方法 10

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Thionyl chloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  0 °C
1.3 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  2 h, 0 °C
2.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
2.2 Solvents: Tetrahydrofuran ;  12 h, rt
2.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, pH 2 - 3, reflux
2.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

合成方法 11

はんのうじょうけん
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  48 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  4 h, 110 °C
リファレンス
Transient dormant monomer states for supramolecular polymers with low dispersity
Jalani, Krishnendu ; et al, Nature Communications, 2020, 11(1),

合成方法 12

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  15 h, 75 °C
リファレンス
An easy access to asymmetrically substituted oligoethylene glycols from 18-crown-6
Abronina, Polina I.; et al, Tetrahedron Letters, 2013, 54(34), 4533-4535

合成方法 13

はんのうじょうけん
1.1 Reagents: 2-[2-[2-[2-[4-[(Methylamino)methyl]-1H-1,2,3-triazol-1-yl]ethoxy]ethoxy]ethoxy]e… Catalysts: Sodium ascorbate ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate Solvents: Methanol ,  Water ;  4 h, rt
リファレンス
Biofunctionalization of a "Clickable" Organic Layer Photochemically Grafted on Titanium Substrates
Li, Yan; et al, Langmuir, 2011, 27(8), 4848-4856

合成方法 14

はんのうじょうけん
1.1 Reagents: Tosyl chloride ,  Triethylamine Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  overnight, 60 °C
リファレンス
Alternative Reagents for Methotrexate as Immobilizing Anchor Moieties in the Optimization of MASPIT: Synthesis and Biological Evaluation
De Clercq, Dries J. H.; et al, ChemBioChem, 2015, 16(5), 834-843

合成方法 15

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  rt → 60 °C; overnight, 60 °C
リファレンス
Click Chemistry in Mesoporous Materials: Functionalization of Porous Silicon Rugate Filters
Ciampi, Simone; et al, Langmuir, 2008, 24(11), 5888-5892

合成方法 16

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  rt → -10 °C; 1 h, -10 °C; 20 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ,  Water ;  rt → 60 °C; overnight, 60 °C
リファレンス
Click Chemistry in Mesoporous Materials: Functionalization of Porous Silicon Rugate Filters
Ciampi, Simone; et al, Langmuir, 2008, 24(11), 5888-5892

合成方法 17

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 60 °C
リファレンス
Targeting G Protein-Coupled Receptors with Magnetic Carbon Nanotubes: The Case of the A3 Adenosine Receptor
Pineux, Florent; et al, ChemMedChem, 2020, 15(20), 1909-1920

合成方法 18

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Amide bond-containing monodisperse polyethylene glycols beyond 10 000 Da
Wan, Zihong; et al, Organic & Biomolecular Chemistry, 2016, 14(33), 7912-7919

合成方法 19

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Acetonitrile ;  34 h, reflux; reflux → rt
リファレンス
Highly soluble perylene diimide and oligomeric diimide dyes combining perylene and hexa(ethylene glycol) units: Synthesis, characterization, optical and electrochemical properties
Bodapati, Jagadeesh B.; et al, Dyes and Pigments, 2008, 79(3), 224-235

合成方法 20

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  12 h, rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  1 h, pH 2 - 3, reflux
1.4 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
Peptidic Monodisperse PEG "combs" with Fine-Tunable LCST and Multiple Imaging Modalities
Zhu, Junfei; et al, Biomacromolecules, 2019, 20(3), 1281-1287

合成方法 21

はんのうじょうけん
1.1 Reagents: Methanesulfonyl chloride ,  Potassium iodide ,  Silver oxide (Ag2O) Solvents: Dichloromethane ;  30 min, 0 °C; 24 h, 0 °C → rt
1.2 Reagents: Sodium azide Solvents: Dimethylformamide ;  12 h, 65 °C
リファレンス
Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery
Goswami, Lalit N.; et al, Organic & Biomolecular Chemistry, 2013, 11(7), 1116-1126

合成方法 22

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  26 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  6 h, rt
リファレンス
A synthetic 2,3-diarylindole induces microtubule destabilization and G2/M cell cycle arrest in lung cancer cells
Thanaussavadate, Bongkotrat; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(1),

合成方法 23

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, 0 °C; 3 h, 0 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  5 h, 60 °C
リファレンス
Towards potential nanoparticle contrast agents: synthesis of new functionalized PEG bisphosphonates
Kachbi-Khelfallah, Souad; et al, Beilstein Journal of Organic Chemistry, 2016, 12, 1366-1371

合成方法 24

はんのうじょうけん
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  3 d, 20 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  2 h, 110 °C
リファレンス
Identifying novel targets in renal cell carcinoma: Design and synthesis of affinity chromatography reagents
Bonnet, Muriel; et al, Bioorganic & Medicinal Chemistry, 2014, 22(2), 711-720

合成方法 25

はんのうじょうけん
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  16 h, 80 - 90 °C
リファレンス
Direct pH measurements by using subcellular targeting of 5(and 6-)carboxyseminaphthorhodafluor in mammalian cells
Benink, Helene A.; et al, BioTechniques, 2009, 47(3), 769-774

Azido-PEG6-alcohol Raw materials

Azido-PEG6-alcohol Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:86770-69-6)Azido-PEG6-alcohol
A934195
清らかである:99%/99%
はかる:1.0g/5.0g
価格 ($):197.0/646.0